Benzamide,N-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

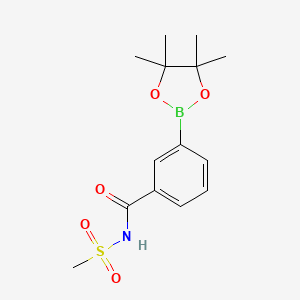

This compound is a benzamide derivative featuring a methylsulfonyl (-SO₂Me) group on the amide nitrogen and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the meta position of the benzene ring. Its CAS number is 1236298-61-5, and it is reported with a purity of 60% . The methylsulfonyl group enhances electron-withdrawing properties, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5S/c1-13(2)14(3,4)21-15(20-13)11-8-6-7-10(9-11)12(17)16-22(5,18)19/h6-9H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCGZBIUJZXANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,N-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the reaction of a benzamide derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the coupling reaction. The process can be summarized as follows:

Starting Materials: Benzamide derivative, boronic ester.

Catalyst: Palladium-based catalyst.

Base: Commonly used bases include potassium carbonate or sodium hydroxide.

Solvent: Organic solvents such as toluene or dimethylformamide (DMF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzamide,N-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are extensively used in medicinal chemistry due to their biological activity. The incorporation of the methylsulfonyl group in Benzamide, N-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- may enhance its pharmacological properties.

Case Study: Anticancer Activity

Research has shown that compounds similar to Benzamide can inhibit cancer cell proliferation. For instance, derivatives have been assessed for their ability to selectively inhibit tumorigenic cells without affecting healthy cells. A study highlighted two compounds derived from thalidomide that demonstrated potent growth inhibition of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

Synthetic Organic Chemistry

The dioxaborolane moiety plays a crucial role in facilitating cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Synthetic Applications

Benzamide derivatives are often utilized in Suzuki-Miyaura coupling reactions due to their ability to form stable boron-containing intermediates. This property allows for the efficient formation of carbon-carbon bonds essential for constructing diverse organic frameworks .

Interaction Studies

Understanding how Benzamide interacts within biological systems is critical for its application in drug design. Preliminary interaction studies suggest that the compound can modulate various signaling pathways by acting on specific kinases involved in cellular processes.

Example of Interaction

Inhibitors derived from similar structures have been shown to selectively inhibit activin receptor-like kinases (ALKs), which are involved in bone morphogenetic protein signaling pathways . Such selectivity is vital for developing targeted therapies with minimal side effects.

Mechanism of Action

The mechanism of action of Benzamide,N-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences among analogous benzamide derivatives containing the pinacol boronate ester moiety:

Key Observations :

- Boronate Position : Ortho-substituted derivatives (e.g., ) may exhibit steric hindrance during coupling reactions, whereas meta-substituted analogs (e.g., ) offer more accessible boron centers.

- Amide Modifications : Propargyl and methacrylamide substituents () introduce click chemistry or polymerization capabilities, broadening utility in bioconjugation and polymer synthesis.

Comparative Examples:

- N-(Prop-2-yn-1-yl) Derivative: Synthesized via amide coupling of 3-boronobenzoyl chloride with propargylamine .

- N-Methoxy Derivative: Prepared by reacting 3-boronobenzoic acid with methoxyamine under standard coupling conditions .

Physicochemical Properties and Reactivity

- Stability : Boronate esters are hydrolytically sensitive but stabilized by pinacol; electron-withdrawing substituents (e.g., -SO₂Me) may accelerate hydrolysis relative to electron-donating groups .

- Reactivity : The target compound’s sulfonamide group may participate in hydrogen bonding, influencing crystallinity and intermolecular interactions.

Biological Activity

Benzamide, N-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 1236298-61-5), is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound consists of a benzamide core with a methylsulfonyl group attached to the nitrogen atom and a boron-containing dioxaborolane moiety. The molecular formula is with a molecular weight of 325.19 g/mol. The presence of the dioxaborolane group suggests utility in cross-coupling reactions such as Suzuki-Miyaura coupling, which is significant for drug discovery and development.

Insecticidal and Fungicidal Activity

Research into benzamide derivatives has revealed promising insecticidal and fungicidal activities. For example, certain substituted benzamides have been tested against various pests and fungi. Compounds with similar structures have demonstrated significant insecticidal activity against Mythimna separate and Helicoverpa armigera, with inhibition rates reaching as high as 70% at certain concentrations . Additionally, fungicidal activities were noted against pathogens such as Pyricularia oryae, indicating a broad spectrum of biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzamide derivatives is crucial for optimizing their biological activity. Modifications to the benzamide structure can enhance potency and selectivity. For instance:

| Substituent | Activity | EC50 (μM) |

|---|---|---|

| Methylsulfonyl | Antiviral | < 10 |

| Dioxaborolane moiety | Insecticidal | 0.11 - 0.31 |

| Various aromatic groups | Fungicidal | 11.61 - 17.39 |

These findings suggest that specific modifications can lead to improved biological profiles.

Case Studies

- Antiviral Efficacy : A series of benzamide derivatives were synthesized and screened for their ability to inhibit Ebola virus entry. Compounds demonstrated EC50 values below 1 μM with favorable metabolic stability in human liver microsomes .

- Insecticidal Activity : A recent study evaluated the insecticidal properties of novel benzamides against agricultural pests. The results indicated that certain derivatives exhibited over 70% mortality in treated populations of Mythimna separate at concentrations around 500 mg/L .

- Fungicidal Properties : Benzamide derivatives were tested for their ability to inhibit fungal growth in various assays. Compounds showed significant inhibition rates against Fusarium oxysporum and other pathogens, suggesting potential applications in agricultural pest management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.